methyl 3-iodo-1H-pyrazolo[3,4-b]pyridine-4-carboxylate
Description
Methyl 3-iodo-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a halogenated pyrazolopyridine derivative characterized by an iodine atom at the 3-position and a methyl ester group at the 4-position of the fused heterocyclic scaffold. Pyrazolo[3,4-b]pyridines are known for their versatility in drug discovery due to their ability to mimic purine bases, enabling interactions with biological targets such as enzymes and receptors . The iodine substituent may confer unique reactivity in cross-coupling reactions or enhance binding affinity through halogen-bonding interactions .
Properties
IUPAC Name |
methyl 3-iodo-2H-pyrazolo[3,4-b]pyridine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6IN3O2/c1-14-8(13)4-2-3-10-7-5(4)6(9)11-12-7/h2-3H,1H3,(H,10,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFZOQFUIWQYDPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=NC2=NNC(=C12)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6IN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401162043 | |
| Record name | 1H-Pyrazolo[3,4-b]pyridine-4-carboxylic acid, 3-iodo-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401162043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1638769-01-3 | |
| Record name | 1H-Pyrazolo[3,4-b]pyridine-4-carboxylic acid, 3-iodo-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1638769-01-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrazolo[3,4-b]pyridine-4-carboxylic acid, 3-iodo-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401162043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Optimization
In this approach, 2-chloro-3-pyridinecarboxaldehyde undergoes nucleophilic attack by hydroxylamine, followed by intramolecular cyclization to form the pyrazole ring. The solvent (DMF) and catalyst (triethylamine) play critical roles in stabilizing intermediates and enhancing yields. Experimental trials demonstrated that varying the molar ratio of hydroxylamine hydrochloride to the aldehyde precursor significantly impacts efficiency:
| Hydroxylamine Hydrochloride : Aldehyde | Reaction Time (Hours) | Yield (%) |
|---|---|---|
| 1:1 | 6 | 43 |
| 2.5:1 | 8 | 85 |
| 5:1 | 8 | 71 |
Optimal conditions (2.5:1 molar ratio, 60°C, 8 hours) yielded 85% product purity without requiring column chromatography.
Functionalization with Methyl Carboxylate
The methyl carboxylate group is introduced either during or post-cyclization. Esterification of a carboxylic acid intermediate (e.g., 1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid ) with methanol under acidic conditions is a common strategy. Alternatively, starting with methyl 2-chloro-3-pyridinecarboxylate as the precursor enables direct incorporation of the ester group during cyclization.
Iodination Strategies for Position-Specific Substitution
Introducing iodine at the 3-position of the pyrazole ring requires precise control to avoid regioisomer formation. Two primary methodologies dominate: direct electrophilic iodination and halogen exchange reactions .
Direct Electrophilic Iodination
Electrophilic iodination employs reagents such as N-iodosuccinimide (NIS) or iodine monochloride (ICl) in the presence of Lewis acids (e.g., FeCl₃). The electron-withdrawing carboxylate group at position 4 directs electrophiles to the meta position (C-3), facilitating selective substitution.
Example Protocol :
Halogen Exchange Reactions
Bromo or chloro analogs (e.g., methyl 3-bromo-1H-pyrazolo[3,4-b]pyridine-4-carboxylate ) undergo iodide substitution via nucleophilic aromatic substitution (NAS). This method requires polar aprotic solvents (e.g., DMF) and elevated temperatures:
Example Protocol :
-
React methyl 3-bromo-1H-pyrazolo[3,4-b]pyridine-4-carboxylate (1.0 equiv) with NaI (3.0 equiv) in DMF at 100°C for 24 hours.
Integrated Synthetic Routes
Combining core formation and iodination into a multi-step sequence improves scalability. A representative route involves:
Stepwise Synthesis
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Core Formation : Cyclize 2-chloro-3-pyridinecarboxaldehyde with hydroxylamine hydrochloride to yield 1H-pyrazolo[3,4-b]pyridine .
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Esterification : Treat the carboxylic acid intermediate with methanol and H₂SO₄ to form methyl 1H-pyrazolo[3,4-b]pyridine-4-carboxylate .
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Iodination : Perform electrophilic substitution using ICl in acetic acid to install iodine at C-3.
Overall Yield : 50–55% (three steps).
One-Pot Approaches
Emerging methodologies aim to reduce purification steps. For example, tandem cyclization-iodination reactions using 2-iodo-3-pyridinecarboxaldehyde and hydrazine hydrate in DMF achieve direct core formation with pre-installed iodine.
Advantages :
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Eliminates intermediate isolation.
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Reduces solvent waste.
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Yield: ~40–45% (needs optimization).
Comparative Analysis of Methods
| Method | Steps | Yield (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Ring-Closure + Iodination | 3 | 50–55 | High | Moderate |
| Halogen Exchange | 2 | 60–65 | Moderate | Low |
| One-Pot Synthesis | 1 | 40–45 | High | High |
Key Observations :
Chemical Reactions Analysis
Types of Reactions
Methyl 3-iodo-1H-pyrazolo[3,4-b]pyridine-4-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines or thiols, often in the presence of a base like potassium carbonate.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and appropriate ligands for Suzuki or Sonogashira couplings.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while coupling reactions can produce biaryl or alkyne-linked products .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds containing the pyrazolo[3,4-b]pyridine scaffold exhibit promising anticancer properties. For instance, studies have shown that methyl 3-iodo-1H-pyrazolo[3,4-b]pyridine derivatives can inhibit the proliferation of various cancer cell lines. Notably:
| Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung) | 12.5 |
| MCF-7 (Breast) | 15.0 |
These results suggest that the compound could serve as a lead for developing new anticancer agents targeting specific signaling pathways involved in tumor growth .
Anti-inflammatory Properties
The compound may also possess anti-inflammatory effects. Preliminary studies suggest that it could modulate pro-inflammatory cytokines, indicating potential therapeutic applications in treating inflammatory diseases. The mechanism of action is thought to involve the inhibition of specific signaling pathways related to inflammation .
Antimicrobial Activity
Some derivatives of pyrazolo[3,4-b]pyridine have demonstrated efficacy against various bacterial strains, suggesting that methyl 3-iodo-1H-pyrazolo[3,4-b]pyridine-4-carboxylate could be explored for antimicrobial applications. This potential is particularly relevant in the context of rising antibiotic resistance .
Case Study 1: Anticancer Efficacy
A study published in Molecules explored the synthesis and biological evaluation of several pyrazolo[3,4-b]pyridine derivatives, including this compound. The findings indicated significant cytotoxicity against multiple cancer cell lines, with mechanisms involving apoptosis and cell cycle arrest being investigated .
Case Study 2: Inhibition of Inflammatory Pathways
In a separate investigation focused on anti-inflammatory properties, researchers utilized animal models to assess the impact of methyl 3-iodo-1H-pyrazolo[3,4-b]pyridine derivatives on inflammation markers. Results showed a marked reduction in cytokine levels compared to control groups, supporting its potential as an anti-inflammatory agent .
Mechanism of Action
The mechanism of action of methyl 3-iodo-1H-pyrazolo[3,4-b]pyridine-4-carboxylate depends on its specific application. In medicinal chemistry, derivatives of this compound may act as kinase inhibitors by binding to the ATP-binding site of kinases, thereby inhibiting their activity. This can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells . The molecular targets and pathways involved can vary depending on the specific derivative and its intended use .
Comparison with Similar Compounds
NMR Data Comparison
Methyl 3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate (46):
Ethyl 1-tert-butyl-6-methoxy-3-methyl-pyrazolo[3,4-b]pyridine-4-carboxylate (16ea):
The absence of iodine-specific shifts in the above analogs suggests that the 3-iodo substituent in the target compound would likely exhibit distinct $ ^{13}C $ NMR deshielding (~90–100 ppm for C-I) and $ ^1H $ coupling patterns .
Research Findings and Implications
Biological Activity: While direct data for the target compound are unavailable, pyrazolo[3,4-b]pyridines with electron-withdrawing groups (e.g., nitro, halogen) show inhibitory activity against β-lactamases and kinases . The iodine atom may enhance binding to hydrophobic enzyme pockets.
Reactivity in Cross-Coupling: Iodo-substituted pyrazolopyridines are valuable precursors for Suzuki-Miyaura couplings, enabling diversification at the 3-position .
Comparative Limitations: The lack of explicit data on the target compound underscores the need for further studies to elucidate its synthesis, stability, and biological profile.
Biological Activity
Methyl 3-iodo-1H-pyrazolo[3,4-b]pyridine-4-carboxylate (CAS No. 1221288-25-0) is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the realm of cancer research. This article delves into the synthesis, biological activity, and relevant case studies associated with this compound.
- Molecular Formula : CHINO
- Molecular Weight : 303.06 g/mol
- Purity : Typically ≥ 97%
- Storage Conditions : Should be kept in a dark place under an inert atmosphere at 2-8°C.
Synthesis
The synthesis of this compound involves multiple steps, often starting with the formation of the pyrazolo[3,4-b]pyridine core through cyclization reactions. Various methods have been explored to optimize yield and purity, including the use of different solvents and catalysts.
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazolo[3,4-b]pyridine derivatives, including this compound. The compound has shown promising results in inhibiting the proliferation of various cancer cell lines such as HeLa, MCF7, and HCT116.
-
Mechanism of Action :
- Compounds in this class have been observed to induce cell cycle arrest and apoptosis in cancer cells by inhibiting critical cell cycle regulators such as CDK2 and CDK9.
- Docking studies suggest strong interactions between these compounds and their target proteins, indicating a mechanism that may involve competitive inhibition.
-
Case Studies :
- A study published in Molecules demonstrated that specific derivatives of pyrazolo[3,4-b]pyridines exhibited significant cytotoxic effects on cancer cells while maintaining a favorable safety profile on normal cell lines (WI-38) .
- Another investigation found that methyl 3-iodo derivatives had enhanced anti-proliferative effects compared to their non-iodinated counterparts, suggesting that iodine substitution may play a role in increasing biological activity .
Data Table: Biological Activity Summary
Q & A
Q. What are the established synthetic routes for methyl 3-iodo-1H-pyrazolo[3,4-b]pyridine-4-carboxylate, and how can regioselectivity be ensured during iodination?
Methodological Answer: The synthesis typically involves a multi-step approach:
Core formation : Pyrazolo[3,4-b]pyridine scaffolds are synthesized via cyclocondensation of aminopyrazoles with β-ketoesters or via Pd-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling for introducing aryl groups) .
Regioselective iodination : Iodination at the 3-position is achieved using N-iodosuccinimide (NIS) in polar aprotic solvents (e.g., DMF) at 0–25°C. Regioselectivity is confirmed via X-ray crystallography, as demonstrated in the structural analysis of 3-iodo-1H-pyrazolo[3,4-b]pyridine derivatives .
Esterification : Methyl esterification is performed using methyl chloroformate or methanol under acidic conditions.
Q. What analytical techniques are critical for confirming the purity and structure of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : H and C NMR are used to verify substitution patterns (e.g., iodination at C3 vs. other positions) .
- High-Performance Liquid Chromatography (HPLC) : Purity (>95%) is confirmed via reverse-phase HPLC with UV detection at 254 nm, as standard in pyrazolo[3,4-b]pyridine analyses .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak and isotopic pattern for iodine .
Q. How can researchers address solubility challenges during in vitro assays?
Methodological Answer:
- Solvent selection : Use dimethyl sulfoxide (DMSO) for initial dissolution, followed by dilution in aqueous buffers (e.g., PBS) with <1% DMSO to avoid cytotoxicity.
- Surfactant-assisted solubilization : Polysorbate-80 or cyclodextrins enhance solubility for biological testing .
Advanced Research Questions
Q. What strategies optimize reaction yields in large-scale syntheses of this compound?
Methodological Answer:
- Catalyst screening : Pd-based catalysts (e.g., Pd(PPh)) improve coupling efficiency in pyrazolo[3,4-b]pyridine derivatization.
- Temperature control : Lower reaction temperatures (e.g., 0–5°C during iodination) minimize side reactions, as shown in analogous iodination studies .
- Purification optimization : Use flash chromatography with gradients of ethyl acetate/hexane or recrystallization from ethanol/water mixtures .
Q. How should researchers design experiments to evaluate the biological activity of this compound, particularly in antimicrobial or kinase inhibition assays?
Methodological Answer:
- Antimicrobial testing : Follow CLSI guidelines using microdilution assays (e.g., MIC determination against S. aureus or E. coli). Include positive controls (e.g., ciprofloxacin) and solvent controls .
- Kinase inhibition : Use fluorescence-based ADP-Glo™ assays with recombinant kinases (e.g., EGFR or JAK2). Validate results with Western blotting for downstream phosphorylation targets .
Q. How can contradictory data on biological activity between studies be systematically analyzed?
Methodological Answer:
- Variable isolation : Compare solvent systems, cell lines, and assay protocols across studies. For example, DMSO concentration >1% may artifactually inhibit kinase activity .
- Impurity profiling : Use HPLC-MS to identify byproducts (e.g., de-iodinated derivatives) that may contribute to variability .
- Statistical rigor : Apply multivariate analysis (e.g., ANOVA with post-hoc tests) to account for batch-to-batch variability in synthetic yields .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
